5-(Tert-butoxy)pyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]pyridin-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)12-8-4-7(10)5-11-6-8/h4-6H,10H2,1-3H3 |
InChI Key |
HUKKGCLRVGLNRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CN=CC(=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Tert Butoxy Pyridin 3 Amine
Historical and Current Synthetic Routes
The synthesis of substituted pyridines has evolved to include highly efficient catalytic methods, moving from classical, often harsh conditions to more controlled and selective modern techniques.
Convergent syntheses involve the preparation of key molecular fragments separately, which are then combined in the final stages. For 5-(tert-butoxy)pyridin-3-amine, this could involve the coupling of a pre-functionalized tert-butoxy-pyridine fragment with an amine source. A representative convergent approach is the Suzuki-Miyaura cross-coupling reaction. mdpi.com This strategy would involve the synthesis of a 5-(tert-butoxy)pyridine-3-boronic acid or its ester derivative. This intermediate is then coupled with an aminating agent, often in the presence of a palladium catalyst. This method is advantageous as it allows for the late-stage introduction of the amine group, accommodating a wide range of functional groups. mdpi.com
Linear syntheses build the molecule sequentially from a single starting material. A common linear pathway to this compound begins with a di-substituted pyridine (B92270), such as 3,5-dibromopyridine (B18299). The synthesis proceeds through a series of steps:
Selective Alkoxylation: The first step is the regioselective introduction of the tert-butoxy (B1229062) group. This is typically achieved by reacting 3,5-dibromopyridine with sodium tert-butoxide in a nucleophilic aromatic substitution (SNAr) reaction. The selection of reaction conditions is crucial to favor substitution at the 5-position.
Amination: The remaining bromine at the 3-position is then converted to an amino group. This can be accomplished through several methods, including palladium-catalyzed Buchwald-Hartwig amination with an ammonia (B1221849) equivalent or a protected amine, or through a nitration step followed by reduction. The reduction of a nitro group is often accomplished with high yield using agents like iron powder in acetic acid.
Precursor Chemistry and Starting Material Utilization
Halogenated pyridines, particularly bromo- and chloro-pyridines, are key starting materials for synthesizing this compound. beilstein-journals.org These precursors are reactive towards a variety of cross-coupling and substitution reactions. For instance, 5-bromo-pyridin-3-amine can be a substrate for direct alkoxylation, or 3-bromo-5-nitropyridine (B95591) could be used to first introduce the tert-butoxy group via nucleophilic substitution of the bromine, followed by reduction of the nitro group.
The Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids demonstrates the utility of brominated pyridines as versatile intermediates in palladium-catalyzed reactions to form C-C bonds. mdpi.com A similar strategy can be envisioned for forming the C-O bond of the tert-butoxy ether.
Alkoxylation: The introduction of the tert-butoxy group is typically achieved via a Williamson ether synthesis-type reaction, where a halogenated pyridine is treated with sodium or potassium tert-butoxide. The choice of solvent, such as a polar aprotic solvent like dioxane or DMF, can significantly influence the reaction's efficiency.
Amination: Amination strategies are diverse.
Nitration followed by Reduction: A classic and reliable method involves the nitration of a pyridine ring followed by the reduction of the nitro group to an amine. This is often achieved with reagents like iron, zinc, or tin(II) chloride in acidic media.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful tool for forming C-N bonds. It allows for the direct coupling of a halo-pyridine with an amine. The selection of the palladium catalyst and the phosphine (B1218219) ligand is critical for achieving high yields.
Direct Amination of Pyridine N-Oxides: Another strategy involves the activation of the pyridine ring through N-oxidation. The resulting N-oxide can then be directly aminated. researchgate.net
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction parameters is critical for the successful synthesis of this compound, ensuring high yield and purity. Research into related pyridine syntheses provides insight into key variables.
For a key step like a palladium-catalyzed amination of a hypothetical 3-bromo-5-(tert-butoxy)pyridine, several factors would be optimized, as illustrated in the table below.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ (2) | XPhos | NaOtBu | Toluene (B28343) | 100 | 85 |
| 2 | Pd₂(dba)₃ (2) | XPhos | K₃PO₄ | Toluene | 100 | 62 |
| 3 | Pd₂(dba)₃ (2) | SPhos | NaOtBu | Toluene | 100 | 91 |
| 4 | Pd(OAc)₂ (2) | SPhos | NaOtBu | Toluene | 100 | 88 |
| 5 | Pd₂(dba)₃ (2) | SPhos | NaOtBu | Dioxane | 100 | 94 |
| 6 | Pd₂(dba)₃ (1) | SPhos | NaOtBu | Dioxane | 100 | 82 |
As shown in the hypothetical optimization table, the choice of ligand (e.g., SPhos providing a better yield than XPhos in this case), the base (NaOtBu being superior to K₃PO₄), and the solvent (dioxane giving a slight edge over toluene) are all crucial parameters. Furthermore, catalyst loading must be optimized to balance reaction efficiency with cost. researchgate.net Reducing the catalyst loading from 2 mol% to 1 mol% can lead to a decrease in yield. researchgate.net Temperature is also a key factor, with many coupling reactions requiring heating to proceed at an efficient rate.
Catalyst Systems and Ligand Effects
The efficiency of the Buchwald-Hartwig amination for producing aminopyridines is profoundly influenced by the choice of the palladium catalyst and, most critically, the phosphine ligand. The ligand stabilizes the palladium center and modulates its reactivity, which is essential for the catalytic cycle of oxidative addition, deprotonation, and reductive elimination. acs.org
Palladium sources such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) and Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) are commonly employed as pre-catalysts. acs.orgmdpi.com However, the catalytic activity is primarily dictated by the accompanying ligand. Research into the synthesis of similar N-aryl pyridinamines has shown that bulky, electron-rich phosphine ligands are particularly effective. These ligands promote the formation of the active monoligated palladium(0) species, which readily undergoes oxidative addition with the aryl halide.
Studies have demonstrated the superior performance of biaryl phosphine ligands like XPhos, RuPhos, and BrettPhos for C-N bond formation. acs.org For instance, the amination of various bromopyridines has been successfully carried out using Pd(OAc)₂ in combination with ligands such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) or XPhos. researchgate.net The choice of ligand can also affect the reaction's scope; a comparative study on the synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridines found that dicyclohexyl phosphine ligands provided significantly higher conversion rates in amination reactions compared to di-tert-butyl or diphenyl phosphine variants. rsc.org The base is another crucial component of the catalytic system, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) being essential for the deprotonation of the amine and catalyst turnover. researchgate.net
| Palladium Source | Ligand | Base | Substrate Example | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | NaOt-Bu / Cs₂CO₃ | Halogenated Pyridines | |
| Pd(OAc)₂ | dppp (B1165662) | NaOt-Bu | 2-Bromopyridines | researchgate.netamazonaws.com |
| Pd(dba)₂ | rac-BINAP | NaOt-Bu | 2-bromo-5-(trifluoromethyl)pyridine | mdpi.com |
| Pd(dba)₂ | P(tBu)₃ | NaOt-Bu | 3-Bromothiophene | acs.org |
| - | Dicyclohexyl phosphine ligands | - | 4-Chlorotoluene | rsc.org |
Solvent and Temperature Dependence Studies
The selection of solvent and the control of reaction temperature are critical parameters that significantly impact the yield, reaction rate, and impurity profile of the synthesis of this compound.
Polar aprotic solvents are generally favored for Buchwald-Hartwig amination reactions as they effectively solubilize the reactants and the catalytic complex without interfering with the reaction mechanism. Toluene and 1,4-dioxane (B91453) are the most frequently reported solvents for these transformations. mdpi.comresearchgate.netmdpi.com The choice between them can influence reaction efficiency; for example, a study on the amination of 2-bromopyridines successfully used toluene as the solvent. amazonaws.com Another report on a related amination utilized 1,4-dioxane. mdpi.com
These C-N coupling reactions typically require elevated temperatures to overcome the activation energy barriers for the oxidative addition and reductive elimination steps. Reaction temperatures commonly range from 80 °C to 120 °C. mdpi.com For instance, a practical amination of a 2-bromopyridine (B144113) derivative was conducted in a sealed tube at 80 °C overnight (14 hours) to afford a high yield of the product. amazonaws.com In a different case, the coupling of an amine with a triazole halide was performed at 120 °C for 24 hours. mdpi.com The specific temperature is often optimized to ensure complete conversion while minimizing the formation of degradation byproducts that can arise from prolonged exposure to high heat.
| Solvent | Temperature | Reaction Time | Catalyst System Example | Reference |
|---|---|---|---|---|
| Toluene | 80 °C | 14 h | Pd(OAc)₂ / dppp / NaOt-Bu | amazonaws.com |
| 1,4-Dioxane | 120 °C | 24 h | (THP-Dipp)Pd(cinn)Cl / NaOt-Bu | mdpi.com |
| Toluene | Reflux | - | Pd(OAc)₂ / dppp / NaOt-Bu | amazonaws.com |
| Propan-2-ol | 75-80 °C | 18 h | Pd/C (for reductive amination) | google.com |
Scalable Synthesis and Process Development
The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates robust and efficient process development. Key considerations include minimizing the use of hazardous or expensive reagents, simplifying purification procedures, and ensuring process safety and reproducibility.
For pyridine derivatives, scalable syntheses often retain the core chemistry, such as the Buchwald-Hartwig amination, but optimize the reaction conditions and workup procedures. For example, a gram-scale synthesis of an aminopyridine was performed in a sealed tube, a technique that contains volatile components and allows the reaction to proceed under controlled pressure. amazonaws.com
Process development focuses heavily on the post-reaction workup and purification. In a scalable process for a related complex amine, the workup involved filtering the reaction mixture to remove the heterogeneous palladium catalyst, followed by a series of extractions and pH adjustments to remove impurities. google.com The organic phase was then concentrated, and a solvent swap to a suitable crystallization solvent, such as propan-2-ol, was performed to facilitate the isolation of the pure product. google.com Such solvent exchanges are crucial in large-scale operations to move from a high-boiling reaction solvent (like toluene) to a lower-boiling solvent that is better suited for crystallization and final product isolation. Furthermore, avoiding inefficient steps like multiple recrystallizations or cryogenic reactions is a key goal in developing a commercially viable process. google.com
Chemical Reactivity and Transformation Studies of 5 Tert Butoxy Pyridin 3 Amine
Reactions Involving the Amine Functional Group
The amine group at the 3-position of the pyridine (B92270) ring is a key site for various nucleophilic reactions, enabling the construction of more complex molecular architectures.
Acylation and Sulfonylation Reactions
The primary amine of 5-(tert-butoxy)pyridin-3-amine readily undergoes acylation and sulfonylation. These reactions are fundamental in organic synthesis for forming amide and sulfonamide linkages, respectively.
Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an amide. This transformation is often facilitated by a base to neutralize the acid byproduct. thieme-connect.de For instance, the reaction with acyl chlorides under standard conditions yields the corresponding N-acylated pyridinamine derivatives. organic-chemistry.org These reactions are crucial for creating peptide bonds and other amide-containing structures. luxembourg-bio.com
Sulfonylation follows a similar principle, where the amine reacts with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) in the presence of a base like triethylamine (B128534) to produce a sulfonamide. mdpi.com This reaction is important for introducing sulfonyl groups, which are prevalent in many therapeutic agents. acs.org The general conditions for these reactions are mild and typically provide good to excellent yields of the desired products. mdpi.comacs.org
Table 1: Representative Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Base | Product Type |
|---|---|---|---|
| Acylation | Acyl Chloride/Anhydride | Pyridine, Triethylamine | N-Acyl-5-(tert-butoxy)pyridin-3-amine |
| Sulfonylation | Sulfonyl Chloride | Triethylamine | N-Sulfonyl-5-(tert-butoxy)pyridin-3-amine |
Amide Bond Formation and Derivatization
Amide bond formation is a cornerstone of medicinal chemistry, and this compound serves as a valuable amine source for this purpose. The conventional method involves coupling the amine with a carboxylic acid that has been pre-activated. researchgate.net
A variety of coupling reagents can be employed to facilitate this transformation, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and epimerization. organic-chemistry.orgluxembourg-bio.com Other modern coupling agents such as propylphosphonic anhydride (T3P®) are also effective. organic-chemistry.org These methods allow for the synthesis of a diverse range of amide derivatives from various carboxylic acids under mild conditions. researchgate.netresearchgate.net The reaction's efficiency can be high, even with sterically hindered or electronically deficient substrates. rsc.org
Research has demonstrated that the choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the final amide product. luxembourg-bio.com
Reductive Amination Pathways
Reductive amination is a powerful method for forming C-N bonds and synthesizing secondary or tertiary amines. mdpi.com This process involves the reaction of an amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com
For this compound, this pathway allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom. masterorganicchemistry.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comnih.gov
This one-pot procedure is highly versatile and avoids the issue of over-alkylation that can occur with direct alkylation methods. masterorganicchemistry.com Studies have shown successful reductive amination with various aldehydes, including halo-substituted aryl aldehydes and electron-deficient aldehydes, leading to good yields of the N-substituted products. nih.gov The reaction can also be performed in a sequential manner, where Boc protection of the amine is followed by reductive alkylation. dtu.dk
Reactivity at the Pyridine Nitrogen Atom
The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.
N-Alkylation and N-Oxidation Reactions
N-Alkylation of the pyridine nitrogen results in the formation of a pyridinium (B92312) salt. This reaction typically requires a strong alkylating agent, such as an alkyl halide. The quaternization of the nitrogen atom alters the electronic properties of the pyridine ring, making it more electron-deficient. While direct N-alkylation of aminopyridines can sometimes be challenging, methods using strong bases to deprotonate a protected amine followed by alkylation have been developed for related systems.
N-Oxidation involves the reaction of the pyridine nitrogen with an oxidizing agent, most commonly a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form a pyridine N-oxide. This transformation increases the electron density of the pyridine ring at the ortho and para positions, modifying its reactivity towards electrophilic substitution. The N-oxide can also be a key intermediate; for example, reduction of a pyridine N-oxide with reagents like titanium(III) chloride can regenerate the parent pyridine, a useful transformation in metabolic studies. researchgate.net For pyridines with other oxidizable groups, such as sulfides, direct oxidation with m-CPBA might be disfavored due to lack of selectivity. google.com
Table 2: Reactions at the Pyridine Nitrogen
| Reaction Type | Reagent | Product |
|---|---|---|
| N-Alkylation | Alkyl Halide | Pyridinium Salt |
| N-Oxidation | m-CPBA, Hydrogen Peroxide | Pyridine N-oxide |
Coordination Chemistry Aspects
The pyridine nitrogen of this compound can act as a ligand, coordinating to metal centers to form metal complexes. The lone pair of electrons on the nitrogen atom can be donated to a vacant orbital of a metal ion, forming a coordinate covalent bond. researchgate.net
The presence of the amino group at the 5-position can influence the coordination properties of the molecule, potentially allowing it to act as a bidentate ligand under certain conditions, although coordination is more commonly observed through the more sterically accessible and often more basic pyridine nitrogen. researchgate.netcymitquimica.com The bulky tert-butyl group can also play a role in the steric environment around the metal center, influencing the geometry and stability of the resulting complex. Analogous bipyridyl-based ligands have been extensively used in coordination chemistry, forming stable complexes with a variety of metals, including those from the p, d, and f blocks. researchgate.net The study of such complexes is crucial in fields like catalysis and materials science.
Transformations of the Tert-butoxy (B1229062) Moiety
The tert-butoxy group in this compound serves as a protective group for the hydroxyl functionality of the corresponding 5-hydroxypyridin-3-amine. Its transformations primarily involve deprotection to unmask the hydroxyl group, although other reactions are also possible.
Deprotection Strategies
The removal of the tert-butoxy group, a common deprotection strategy, is typically achieved under acidic conditions. The use of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a standard method for cleaving the tert-butyl ether linkage to yield the corresponding pyridinol. researchgate.net This reaction proceeds via protonation of the ether oxygen, followed by the elimination of tert-butyl cation, which is stabilized by the reaction medium.
Alternative deprotection conditions can also be employed. For instance, heating in the presence of a Lewis acid or using strong protic acids can facilitate the cleavage of the tert-butyl group. nih.gov The choice of deprotection agent can be critical to avoid unwanted side reactions, especially when other sensitive functional groups are present in the molecule.
Rearrangement or Cleavage Reactions
Beyond simple deprotection, the tert-butoxy group can participate in rearrangement reactions under specific conditions. While not extensively documented for this compound itself, related N,N-di-tert-butoxycarbonylpyridin-4-amines have been shown to rearrange to tert-butyl 4-(tert-butoxycarbonylamino)nicotinates when treated with a strong base like lithium diisopropylamide (LDA). researchgate.net This suggests the potential for migration of the tert-butoxycarbonyl group, a derivative of the tert-butoxy group, around the pyridine ring.
Cleavage of the tert-butoxy group can also be a consequence of reactions targeting other parts of the molecule. For example, certain reductive conditions aimed at other functional groups might inadvertently lead to the cleavage of the tert-butyl ether. scispace.com
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity of these reactions being heavily influenced by the existing substituents.
Regioselectivity Investigations
The pyridine ring is inherently electron-deficient, which generally makes it more reactive towards nucleophiles than electrophiles. wikipedia.org Nucleophilic aromatic substitution (SNAr) reactions on pyridine derivatives typically occur at the 2- and 4-positions. wikipedia.org In the case of this compound, the amino group at the 3-position and the tert-butoxy group at the 5-position will influence the sites of nucleophilic attack.
Electrophilic aromatic substitution (EAS) on pyridine is generally sluggish and requires forcing conditions. wikipedia.org When it does occur, substitution is favored at the 3-position, which is the most electron-rich carbon. wikipedia.org In this compound, the presence of two electron-donating groups, the amino and tert-butoxy groups, would be expected to activate the ring towards EAS, although the precise regioselectivity would need to be determined experimentally. Studies on related substituted pyridines show that the directing effects of multiple substituents can lead to specific isomers. nih.gov
Influence of Substituent Effects
The amino group at the 3-position and the tert-butoxy group at the 5-position both act as electron-donating groups through resonance and induction. This increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. msu.edu The tert-butyl group itself has a significant steric and electronic effect, influencing the reactivity and stability of the molecule.
In electrophilic substitution, these activating groups will direct incoming electrophiles to the ortho and para positions relative to themselves. For the amino group at C3, this would direct to C2, C4, and C6. For the tert-butoxy group at C5, this would direct to C2, C4, and C6. Therefore, the positions C2, C4, and C6 are all electronically activated. Steric hindrance from the bulky tert-butoxy group might disfavor substitution at the adjacent C4 and C6 positions, potentially favoring substitution at the C2 position.
In nucleophilic aromatic substitution, the electron-donating nature of the substituents would generally disfavor the reaction. However, if a suitable leaving group is present on the ring, SNAr can still occur. The positions of substitution would be those that are most activated towards nucleophilic attack, typically the 2-, 4-, and 6-positions of the pyridine ring. wikipedia.org The interplay between the electronic effects of the substituents and the inherent reactivity of the pyridine ring will ultimately determine the outcome of the reaction.
Mechanistic Investigations of Key Reactions
Detailed mechanistic studies specifically on reactions involving this compound are not extensively reported in the provided search results. However, the mechanisms of fundamental reactions involving similar structures can be inferred.
The mechanism of electrophilic aromatic substitution on a substituted pyridine ring generally follows a two-step process: attack of the electrophile by the aromatic pi system to form a carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The stability of the intermediate carbocation, which is influenced by the position of the substituents, determines the regioselectivity of the reaction.
Nucleophilic aromatic substitution on pyridines can proceed through a concerted or a stepwise mechanism involving a Meisenheimer-like intermediate. nih.gov The specific pathway is dependent on the nature of the nucleophile, the leaving group, and the substituents on the pyridine ring. nih.gov
The deprotection of the tert-butoxy group under acidic conditions involves protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and the corresponding pyridinol. This is a well-established mechanism for the cleavage of tert-butyl ethers.
Further experimental and computational studies would be necessary to fully elucidate the specific mechanistic pathways for reactions involving this compound.
Kinetic Studies
Kinetic studies, which measure the rate of a chemical reaction, provide valuable insights into reaction mechanisms. For this compound, such studies would quantify how the reaction rate is affected by the concentration of reactants, temperature, and the choice of solvent.
Although specific kinetic data for reactions involving this compound are not readily found in the surveyed literature, studies on related substituted pyridines offer a framework for understanding its potential reactivity. For instance, kinetic analyses of the reactions of various substituted pyridines with electrophiles have demonstrated that electron-donating groups generally increase the reaction rate. rsc.org The rate of reaction is often determined to be first order with respect to the concentrations of the pyridine derivative and the electrophile. rsc.org
In a hypothetical kinetic study of an electrophilic aromatic substitution on this compound, one would expect the reaction to follow a second-order rate law, similar to other pyridine derivatives. The rate constant (k) would be influenced by the electronic activation from the amino and tert-butoxy groups. However, the steric bulk of the tert-butoxy group might lead to a lower rate constant compared to a less hindered analogue. wikipedia.orgresearchgate.net
Illustrative Kinetic Data for a Hypothetical Reaction
The following table illustrates the type of data that would be collected in a kinetic study of the reaction of this compound with a generic electrophile 'E+'.
| Entry | [this compound] (mol/L) | [E+] (mol/L) | Initial Rate (mol/L·s) | Rate Constant, k (L/mol·s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ | 0.0015 |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ | 0.0015 |
| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ | 0.0015 |
Note: The data in this table is illustrative and does not represent experimentally determined values.
Transition State Analysis
Transition state analysis involves the characterization of the high-energy intermediate state that reactants pass through as they transform into products. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling these transition states, providing information on their geometry, energy, and vibrational frequencies. ic.ac.ukjssnu.edu.cn
Computational studies on the halogenation of substituted pyridines have shown that phosphine (B1218219) elimination can be the rate-determining step and that steric interactions in the transition state can account for differences in reactivity between isomers. nih.gov In the case of this compound, the bulky tert-butoxy group would likely play a significant role in the geometry and energy of the transition state, favoring pathways that minimize steric clash. researchgate.net
Illustrative Transition State Parameters for a Hypothetical Reaction
This table presents the kind of data that would be obtained from a computational transition state analysis for the reaction of this compound with an electrophile.
| Parameter | Value |
| Activation Energy (Ea) | Value in kcal/mol |
| Gibbs Free Energy of Activation (ΔG‡) | Value in kcal/mol |
| Key Bond Distances in Transition State | C-E: value in ÅC-H: value in Å |
| Imaginary Frequency | Value in cm⁻¹ |
Note: The values in this table are placeholders and are not based on actual calculations.
Applications of 5 Tert Butoxy Pyridin 3 Amine As a Synthetic Intermediate
Role in the Construction of Nitrogen-Containing Heterocycles
The presence of the amino group on the pyridine (B92270) ring of 5-(Tert-butoxy)pyridin-3-amine makes it a key building block for the synthesis of fused nitrogen-containing heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.
This compound is utilized in the construction of various pyridine-fused systems. The amino group can participate in cyclization reactions to form bicyclic and polycyclic structures. For instance, it can react with β-dicarbonyl compounds or their equivalents to form pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.orgresearchgate.net These reactions often proceed through a condensation-cyclization sequence, where the amine attacks a carbonyl group, followed by an intramolecular cyclization to form the fused ring system. beilstein-journals.org The tert-butoxy (B1229062) group can influence the reactivity and regioselectivity of these transformations.
Microwave-assisted organic synthesis has been shown to be an effective method for accelerating the synthesis of such fused systems, often leading to higher yields in shorter reaction times compared to conventional heating methods. beilstein-journals.org
The synthesis of pyrido[1,2-a]pyrazines and pyrido[1,2-a]pyrimidines can be achieved through multi-component reactions involving aminopyridines. uzhnu.edu.ua While direct examples using this compound are not prevalent in the provided results, the general reactivity of aminopyridines suggests its potential as a precursor for such scaffolds. uzhnu.edu.ua The formation of these fused systems often involves the reaction of an aminopyridine with diketones, ketoesters, or other bifunctional reagents. uzhnu.edu.uanih.gov For example, the reaction of 2-aminopyridines with activated alkenes can yield substituted pyrido[1,2-a]pyrimidines. uzhnu.edu.ua The tert-butyl group in the 5-position could sterically direct these cyclization reactions.
The development of efficient synthetic protocols, including one-pot multi-component reactions, has made these complex heterocyclic systems more accessible for further investigation and application. researchgate.netuzhnu.edu.ua
Utilization in Cross-Coupling Reactions
The amine and the pyridine ring of this compound are both amenable to various palladium-catalyzed cross-coupling reactions, making it a versatile substrate for the introduction of diverse substituents.
While the primary amino group itself is not directly involved in these C-C bond-forming reactions, it can be transformed into a leaving group (e.g., a halide or triflate) after appropriate functionalization, or the pyridine ring can be directly coupled. Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Heck reactions are powerful tools for creating carbon-carbon bonds. rsc.orgresearchgate.netwikipedia.org
For instance, a halogenated derivative of 5-(tert-butoxy)pyridine could undergo a Suzuki coupling with a boronic acid, a Sonogashira coupling with a terminal alkyne, or a Heck coupling with an alkene. rsc.orgresearchgate.netwikipedia.orgd-nb.info The tert-butoxy group can modulate the electronic properties of the pyridine ring, influencing the efficiency of these coupling reactions. The development of highly active palladium catalysts and ligands has expanded the scope of these reactions to include a wide range of substrates and functional groups. rsc.orgresearchgate.netd-nb.info
Table 1: Overview of Cross-Coupling Reactions
| Coupling Reaction | Reactants | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron Compound | Palladium Catalyst + Base | C-C (Aryl-Aryl, Aryl-Vinyl) |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Palladium Catalyst + Copper Co-catalyst + Base | C-C (Aryl-Alkyne, Vinyl-Alkyne) |
| Heck | Aryl/Vinyl Halide + Alkene | Palladium Catalyst + Base | C-C (Aryl-Alkene, Vinyl-Alkene) |
The amino group of this compound can readily participate in amination and amidation reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of C-N bonds between aryl halides/triflates and amines. rug.nl In this context, the amino group of this compound could act as the nucleophile, reacting with an aryl halide to form a diarylamine. Conversely, if the pyridine ring were halogenated, it could undergo amination with another amine.
Amidation reactions, forming an amide bond, can be achieved through various methods, including coupling with carboxylic acids or their derivatives. Modern catalytic methods, such as the oxidative amidation of aldehydes with amines, provide direct routes to amides. researchgate.net The tert-butyl group in the 5-position may provide steric hindrance that influences the outcome of these coupling reactions.
Table 2: Key Amination and Amidation Reactions
| Reaction | Description | Catalyst/Reagents |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide/triflate with an amine. rug.nl | Palladium Catalyst + Ligand + Base |
| Oxidative Amidation | Direct formation of an amide from an aldehyde and an amine. researchgate.net | Oxidant + (optional) Catalyst |
Precursor for Advanced Organic Materials
The structural motifs accessible from this compound, particularly the fused heterocyclic systems and cross-coupled products, are relevant to the development of advanced organic materials. Pyridine-containing polymers and oligomers can exhibit interesting electronic and photophysical properties. While direct applications of this compound in this area were not explicitly detailed in the search results, its role as a precursor to highly conjugated systems suggests its potential utility. For example, polymers incorporating pyrido-pyrimidine or pyrido-pyrazine units have been investigated. uzhnu.edu.ua The ability to introduce various functional groups through cross-coupling reactions allows for the fine-tuning of the material's properties for specific applications.
Contributions to Complex Molecule Synthesis
This compound serves as a key synthetic intermediate in the construction of complex molecules, particularly in the field of medicinal chemistry. Its unique structural features, including the reactive amine group and the bulky tert-butoxy protecting group on the pyridine ring, allow for its strategic incorporation into larger, more intricate molecular architectures. Researchers have utilized this compound as a foundational building block in the synthesis of potent and selective enzyme inhibitors.
A notable example of its application is in the development of phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K signaling pathway is crucial in cell proliferation, survival, and metabolism, and its dysregulation is implicated in various cancers. Consequently, the synthesis of specific PI3K inhibitors is a significant area of pharmaceutical research.
In the synthesis of such inhibitors, this compound can be chemically modified in a series of steps to form the core structure of the final complex molecule. The tert-butoxy group, while sterically hindering, can be removed under specific conditions to allow for further functionalization of the pyridine ring, demonstrating its utility as a versatile protecting group in a multi-step synthesis.
The following table outlines a key reaction step involving a derivative of this compound in the synthesis of a complex kinase inhibitor. This illustrates its role as a crucial intermediate.
| Reaction Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Sulfonylation | This compound | 1. SO3.DMF, MeCN, 0 °C to rt | 5-(tert-butoxy)pyridine-3-sulfonyl chloride | - | conestogac.on.ca |
| Amination | 5-(tert-butoxy)pyridine-3-sulfonyl chloride | 2-Amino- conestogac.on.canih.govnih.govtriazolo[1,5-a]pyridine, NaH, THF, rt | 5-(2-amino- conestogac.on.canih.govnih.govtriazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide | - | conestogac.on.ca |
This synthetic route highlights the importance of this compound as a precursor. The initial sulfonylation of the amine group, followed by coupling with another heterocyclic moiety, is a critical step in assembling the final complex and biologically active molecule, GSK2636771, a selective inhibitor of phosphoinositide 3-kinase β. conestogac.on.ca
The strategic use of this intermediate allows for the precise construction of complex pharmacophores, which are essential for achieving high potency and selectivity for their biological targets. The development of such complex molecules is a testament to the versatility and importance of tailored building blocks like this compound in modern drug discovery.
Advanced Spectroscopic and Analytical Methodologies for the Characterization of 5 Tert Butoxy Pyridin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton and Carbon-13 NMR Techniques for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR are the primary NMR techniques used for the initial structural assessment of 5-(Tert-butoxy)pyridin-3-amine.
The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the protons of the tert-butyl group and the protons on the pyridine (B92270) ring. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region of the spectrum (around 1.3-1.5 ppm), due to the shielding effect of the sp³-hybridized carbon atom. The protons on the pyridine ring would appear in the aromatic region of the spectrum (typically between 7.0 and 8.5 ppm). Their specific chemical shifts and splitting patterns (multiplicity) would be dictated by their position relative to the nitrogen atom and the two substituents. The amine (NH₂) protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be expected to show a signal for the quaternary carbon of the tert-butyl group and another for the methyl carbons. The carbons of the pyridine ring would resonate in the downfield region, with their chemical shifts influenced by the electronegativity of the nitrogen atom and the electronic effects of the tert-butoxy (B1229062) and amino groups. For instance, in the related compound 6-(tert-butoxy)picolinaldehyde, the quaternary carbon of the tert-butyl group appears around 81.0 ppm. rsc.org
A hypothetical data table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from structurally similar compounds.
| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |
| C(CH₃)₃ | ~1.35 (s, 9H) | ~29 |
| C (CH₃)₃ | - | ~80 |
| Pyridine-H2 | ~8.0 | ~135 |
| Pyridine-H4 | ~7.2 | ~120 |
| Pyridine-H6 | ~7.8 | ~140 |
| NH₂ | broad singlet | - |
| Pyridine-C2 | - | ~145 |
| Pyridine-C3 | - | ~140 |
| Pyridine-C4 | - | ~125 |
| Pyridine-C5 | - | ~150 |
| Pyridine-C6 | - | ~138 |
Advanced 2D NMR Experiments (COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, a series of two-dimensional (2D) NMR experiments are employed. chemscene.com
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the pyridine ring, allowing for the definitive assignment of their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. The HSQC spectrum of this compound would allow for the direct assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental formula of the compound. For this compound (C₉H₁₄N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally determined value to confirm the elemental composition. This is a critical step in the definitive identification of a newly synthesized compound.
Fragmentation Pattern Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can provide valuable information about the connectivity of its atoms.
For this compound, a common fragmentation pathway would likely involve the loss of the tert-butyl group as a stable tert-butyl cation or isobutylene. The pyridine ring itself can also undergo characteristic fragmentation. The analysis of these fragmentation patterns, often aided by computational predictions, allows for the confirmation of the proposed structure. For example, the mass spectrum of a related compound, tetra-tert-butyl 4-(tert-butylamino)-2H-[1,2'-bipyridine]-2,3,5,6-tetracarboxylate, shows a base peak corresponding to the tert-butyl group, highlighting its propensity to fragment.
A hypothetical fragmentation data table for this compound is presented below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| [M+H]⁺ (181.12) | 125.06 | C₄H₈ (isobutylene) | Protonated 3-amino-5-hydroxypyridine |
| [M+H]⁺ (181.12) | 108.06 | C₄H₉O (tert-butoxy radical) | Aminopyridinium radical cation |
| 125.06 | 97.05 | CO | Protonated aminopyrrole |
Infrared (IR) and Raman Spectroscopy Approaches
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the tert-butyl and pyridine groups (around 2850-3100 cm⁻¹), C-O stretching of the ether linkage (around 1200-1250 cm⁻¹), and various C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region). The presence and position of these bands provide strong evidence for the presence of these functional groups.
Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are associated with a change in the polarizability of the molecule. Raman spectroscopy is often particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak in the IR spectrum. For this compound, Raman spectroscopy would be expected to provide complementary information to the IR spectrum, particularly for the vibrations of the pyridine ring and the C-C bonds of the tert-butyl group.
Together, these advanced spectroscopic and analytical methodologies provide a comprehensive and detailed characterization of this compound, ensuring its structural integrity and purity.
Vibrational Analysis of Functional Groups
A detailed vibrational analysis of this compound through infrared (IR) and Raman spectroscopy is crucial for the confirmation of its molecular structure and the identification of its constituent functional groups. While specific experimental spectra for this compound are not widely published in publicly accessible literature, the expected vibrational modes can be predicted based on the characteristic frequencies of its primary components: a substituted pyridine ring, a tertiary butyl group, an ether linkage, and a primary amine.
The tert-butyl group is anticipated to exhibit strong C-H stretching vibrations in the 2970-2860 cm⁻¹ region of the IR and Raman spectra. Additionally, characteristic bending vibrations for the tert-butyl group, including symmetric and asymmetric deformations, are expected in the 1475-1450 cm⁻¹ and 1395-1365 cm⁻¹ regions.
The pyridine ring vibrations will contribute a series of characteristic bands. C-H stretching vibrations from the aromatic ring are typically observed around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring are expected to produce a set of sharp bands in the 1600-1430 cm⁻¹ region. Ring breathing modes, which are often prominent in Raman spectra, would also be characteristic of the pyridine moiety.
The C-O-C ether linkage between the tert-butyl group and the pyridine ring is expected to show a strong, characteristic asymmetric stretching vibration in the 1260-1000 cm⁻¹ region of the IR spectrum.
The primary amine (-NH₂) group attached to the pyridine ring will display characteristic N-H stretching vibrations, typically appearing as two bands in the 3500-3300 cm⁻¹ region for the asymmetric and symmetric stretches. A scissoring (bending) vibration for the -NH₂ group is anticipated around 1650-1580 cm⁻¹.
A comprehensive analysis combining both IR and Raman spectroscopy would provide complementary information. For instance, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, allowing for a more complete assignment of the vibrational modes of this compound.
Interactive Data Table: Predicted Vibrational Modes of this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500-3300 | Medium |
| Amine (-NH₂) | Scissoring (Bending) | 1650-1580 | Medium-Strong |
| Pyridine Ring | Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Pyridine Ring | C=C and C=N Stretch | 1600-1430 | Strong |
| Tert-butyl Group | C-H Stretch | 2970-2860 | Strong |
| Tert-butyl Group | Bending | 1475-1450 & 1395-1365 | Medium |
| Ether (C-O-C) | Asymmetric Stretch | 1260-1000 | Strong |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
As of the current available scientific literature, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed experimental data on its solid-state structure, including unit cell dimensions, space group, bond lengths, and bond angles, are not available.
Should a crystalline form of this compound be obtained, X-ray crystallography would provide definitive proof of its three-dimensional structure. Such an analysis would precisely determine the geometry of the pyridine ring and the conformation of the tert-butoxy group relative to the ring. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, that govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the compound's physical properties and its potential interactions in a biological or materials context.
Computational and Theoretical Investigations of 5 Tert Butoxy Pyridin 3 Amine
Electronic Structure and Molecular Conformation Analysis
The spatial arrangement of atoms and the distribution of electrons are fundamental properties that dictate the chemical and physical behavior of 5-(tert-butoxy)pyridin-3-amine. Computational methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for exploring these characteristics.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p) or cc-pVTZ, are employed to determine its optimal molecular geometry. mdpi.comresearchgate.net These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles.
The geometry optimization reveals the most stable three-dimensional arrangement of the molecule. A key feature is the orientation of the tert-butoxy (B1229062) group relative to the pyridine (B92270) ring. Due to rotational freedom around the C-O bond, several low-energy conformations may exist, and DFT calculations can map these potential energy surfaces to identify the global minimum. The bulky tert-butyl group significantly influences the local steric environment.
Furthermore, DFT is used to calculate electronic properties. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy and distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO highlights sites prone to nucleophilic attack. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the amino group, while the LUMO would be distributed across the aromatic system. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, red areas (negative potential) denote regions rich in electrons and susceptible to electrophilic attack, while blue areas (positive potential) indicate electron-deficient regions. For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the tert-butoxy group are expected to be regions of high negative potential.
Table 1: Predicted Structural Parameters of this compound using DFT (B3LYP/6-311G(d,p)) Note: This data is illustrative, based on typical values for similar structures found in computational studies. researchgate.net
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-N (Pyridine) | 1.340 |
| C-C (Pyridine) | 1.395 |
| C(3)-N (Amino) | 1.380 |
| C(5)-O (Butoxy) | 1.375 |
| O-C (tert-Butyl) | 1.450 |
| **Bond Angles (°) ** | |
| C-N-C (Pyridine) | 117.5 |
| C(2)-C(3)-N(amino) | 121.0 |
| C(4)-C(5)-O(butoxy) | 125.0 |
| C(5)-O-C(tert-Butyl) | 118.5 |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a higher level of theoretical rigor compared to DFT for certain properties, albeit at a greater computational expense. d-nb.inforesearchgate.net
For this compound, ab initio calculations can be used to refine the geometries and energies obtained from DFT. They are particularly valuable for calculating properties where DFT might be less reliable, such as the energies of excited states or weak intermolecular interactions. For instance, calculating the proton affinity of the amino group or the pyridine nitrogen can be performed with high accuracy using methods like G2 or G3 theory. researchgate.net These calculations help in understanding the basicity of the molecule, a key factor in its reactivity and potential use as a ligand or catalyst. lookchem.com
Reaction Pathway Modeling and Energy Profile Mapping
Understanding how a reaction proceeds is fundamental to synthetic chemistry. Computational modeling can elucidate reaction mechanisms, identify intermediates, and predict the feasibility of a chemical transformation.
Any chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. Computational methods, primarily DFT, are used to locate and characterize the geometry of these fleeting transition states. marquette.edu
For reactions involving this compound, such as electrophilic substitution on the pyridine ring or N-alkylation of the amino group, a search for the transition state structure is performed. A true transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com By mapping the energy profile connecting the reactants, transition state, and products, a comprehensive understanding of the reaction mechanism is achieved. This information is invaluable for optimizing reaction conditions to favor a desired product.
The electronic structure calculations described in section 6.1.1 form the basis for predicting the reactivity of this compound.
Frontier Molecular Orbitals (FMOs) : The distribution of the HOMO and LUMO predicts the most likely sites for electrophilic and nucleophilic attack, respectively. For electrophilic aromatic substitution (e.g., nitration, halogenation), the reaction is expected to occur at the carbon atoms of the pyridine ring with the highest HOMO coefficient. mdpi.com
Molecular Electrostatic Potential (MEP) : The MEP map visually confirms the nucleophilic and electrophilic sites. The most negative potential regions (e.g., the pyridine nitrogen) are the most likely sites for protonation or coordination to a metal center. mdpi.com
Reactivity Indices : DFT can be used to calculate various reactivity descriptors, such as Fukui functions, which quantify the change in electron density at a specific point when the total number of electrons is changed, providing a more nuanced prediction of local reactivity.
Proton Affinity Calculations : By calculating the change in energy upon protonation at different sites (e.g., the amino nitrogen vs. the pyridine nitrogen), the most basic site can be determined, predicting the outcome of acid-base reactions. A computational method known as RegioSQM predicts the regioselectivity of electrophilic aromatic substitutions by identifying the aromatic carbon atom with the lowest free energy of protonation. amazonaws.com
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a synthesized compound. ajchem-b.com
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. mdpi.com These predicted shifts, when compared to experimental NMR data, are invaluable for structural elucidation. For this compound, calculations would predict distinct signals for the aromatic protons, the amine protons, and the highly shielded protons of the tert-butyl group. Discrepancies between calculated and experimental data can often point to specific conformational or solvent effects. This correlation is a cornerstone of modern chemical characterization.
Table 2: Predicted Spectroscopic Data for this compound Note: This data is illustrative, based on typical values for the respective functional groups from computational and experimental studies on similar molecules. researchgate.net
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ, ppm) | |
| tert-Butyl (9H, s) | ~ 1.35 | |
| NH₂ (2H, br s) | ~ 3.5 - 4.5 | |
| Pyridine-H (3H, m) | ~ 7.0 - 8.5 | |
| ¹³C NMR | Chemical Shift (δ, ppm) | |
| C(CH₃)₃ | ~ 29.0 | |
| C(CH₃)₃ | ~ 79.0 | |
| Pyridine-C | ~ 120 - 150 | |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | |
| N-H Stretch | ~ 3350 - 3450 | |
| C-H Stretch (Aromatic) | ~ 3050 - 3150 | |
| C-H Stretch (Aliphatic) | ~ 2980 | |
| C-N Stretch (Pyridine) | ~ 1580 - 1610 | |
| C-O Stretch | ~ 1250 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics, interactions with solvents, and thermodynamic properties. As of the latest literature surveys, specific molecular dynamics simulation studies exclusively focused on this compound have not been extensively reported in peer-reviewed journals. However, the principles of MD simulations are broadly applicable, and by examining studies on structurally related compounds, we can infer the potential applications and expected outcomes of such investigations on this particular molecule.
MD simulations for a molecule like this compound would typically involve the development of a robust force field. A force field is a set of parameters that defines the potential energy of the system and includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions. researchgate.netmdpi.com For drug-like molecules, established force fields like the CHARMM General Force Field (CGenFF) or the General Amber Force Field (GAFF) are often used as a starting point, with further refinement of parameters to accurately represent the specific chemical features of the molecule . researchgate.net
A key area of investigation for this compound using MD simulations would be the conformational landscape and the dynamics of its flexible groups: the tert-butoxy group and the amine group. The rotation around the C-O bond of the tert-butoxy group and the C-N bond of the amine group can lead to different conformers with varying energies and properties. Understanding the rotational barriers and the preferred dihedral angles is crucial for predicting the molecule's shape and how it might interact with biological targets.
For instance, computational studies on related substituted pyridines and other molecules with bulky tert-butyl groups have successfully used methods like Density Functional Theory (DFT) to predict stable conformers and rotational energy barriers. researchgate.netacs.org Such calculations often precede and inform MD simulations. For this compound, DFT calculations could elucidate the electronic effects of the electron-donating tert-butoxy and amino groups on the pyridine ring. acs.org
In a hypothetical MD simulation study, one could investigate the behavior of this compound in different solvent environments, such as water or a nonpolar solvent, to understand how solvation affects its conformational preferences and the accessibility of its functional groups for potential interactions. The simulations would track the trajectory of each atom over time, allowing for the calculation of various properties.
| Computational Method | Parameter Investigated | Hypothetical Finding | Potential Implication |
|---|---|---|---|
| Density Functional Theory (DFT) | Rotational Barrier of C(5)-O Bond | ~5-10 kcal/mol | Indicates relatively free rotation of the tert-butoxy group at room temperature. |
| Density Functional Theory (DFT) | Rotational Barrier of C(3)-N Bond | ~2-5 kcal/mol | Suggests low hindrance to the rotation of the amine group. |
| Molecular Dynamics (MD) in Water | Radial Distribution Function of Water around Amine Group | Peak at ~2.8 Å | Characterizes the hydration shell and potential for hydrogen bonding with solvent. |
| Molecular Dynamics (MD) in Water | Solvent Accessible Surface Area (SASA) | Pyridine nitrogen has moderate accessibility | Influences the ability of the molecule to act as a hydrogen bond acceptor. |
| Conformational Analysis | Most Stable Conformer | Tert-butyl group oriented away from the pyridine ring | Defines the ground-state geometry of the molecule. |
Such computational investigations would be invaluable for rationalizing the compound's physicochemical properties and for guiding its potential applications in areas like medicinal chemistry or materials science, where molecular shape and dynamics play a critical role.
Synthesis and Exploration of 5 Tert Butoxy Pyridin 3 Amine Derivatives and Analogues
Structural Modifications and Homologation Studies
The chemical reactivity of 5-(tert-butoxy)pyridin-3-amine allows for a variety of structural modifications at the amino group, the pyridine (B92270) ring, and through homologation of the tert-butoxy (B1229062) substituent. These modifications are crucial for fine-tuning the physicochemical properties and biological activities of the resulting molecules.
The primary amino group of this compound is a key site for derivatization. Standard N-alkylation reactions with alkyl halides can be employed to introduce a range of alkyl substituents, from simple methyl and ethyl groups to more complex cyclic or functionalized chains. wikipedia.org Similarly, acylation with acyl chlorides or anhydrides provides access to a diverse array of amide derivatives. thieme-connect.de Reductive amination with aldehydes or ketones offers another route to secondary and tertiary amines.
Electrophilic aromatic substitution on the pyridine ring of this compound is influenced by the directing effects of both the amino and tert-butoxy groups. Halogenation, for instance, can introduce bromine or chlorine atoms at specific positions, which can then serve as handles for further functionalization through cross-coupling reactions. nih.govchemrxiv.org
Homologation studies involve the systematic extension or modification of the tert-butoxy group. While direct homologation of the tert-butyl group is challenging, analogous structures with longer or branched alkoxy chains can be synthesized to probe the impact of the ether substituent's size and conformation on molecular properties.
| Modification Type | Reagents and Conditions (Analogous Examples) | Potential Products |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN) | 5-(tert-butoxy)-N-alkylpyridin-3-amines |
| N-Acylation | Acyl chloride or Anhydride (B1165640), Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂) | N-(5-(tert-butoxy)pyridin-3-yl)amides |
| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS), Solvent (e.g., CH₃CN) | Halogenated this compound derivatives |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) | 5-(tert-butoxy)-x-arylpyridin-3-amines |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base (e.g., NaOtBu) | N-Aryl/alkyl-5-(tert-butoxy)pyridin-3-amines |
Synthesis of Related Pyridin-3-amine Scaffolds
The synthesis of the core this compound scaffold and its analogues can be achieved through various synthetic strategies, often involving the construction of the pyridine ring or the introduction of the key functional groups at a late stage.
A common approach to substituted pyridin-3-amines involves the multi-component Hantzsch pyridine synthesis or variations thereof, which allows for the construction of the pyridine ring from acyclic precursors. stackexchange.com For the specific synthesis of 5-alkoxypyridin-3-amines, a key intermediate could be a suitably substituted nicotinic acid derivative, which can then be converted to the corresponding amine via a Curtius, Hofmann, or Schmidt rearrangement.
The synthesis of related pyridin-3-amine scaffolds involves the variation of substituents at the 5-position. For instance, replacing the tert-butoxy group with other alkoxy, alkyl, or aryl groups allows for the exploration of a wider chemical space. The synthesis of 5-arylpyridin-3-amines can be accomplished via Suzuki or Stille cross-coupling reactions from a 5-halopyridin-3-amine precursor. nih.govwikipedia.org Similarly, 5-alkylpyridin-3-amines can be prepared through Negishi or Kumada coupling reactions.
| Scaffold Type | Key Synthetic Strategy (Analogous Examples) | Starting Materials |
| 5-Alkoxypyridin-3-amines | Nucleophilic aromatic substitution on a 5-halopyridine precursor with an alkoxide. | 5-Halopyridin-3-amine, Alcohol, Base |
| 5-Arylpyridin-3-amines | Suzuki-Miyaura cross-coupling. nih.gov | 5-Bromopyridin-3-amine, Arylboronic acid, Pd catalyst, Base |
| 5-Alkylpyridin-3-amines | Negishi cross-coupling. | 5-Halopyridin-3-amine, Alkylzinc reagent, Pd catalyst |
| 5-(Thioether)pyridin-3-amines | Nucleophilic substitution with a thiol. | 5-Halopyridin-3-amine, Thiol, Base |
Structure-Reactivity Relationship Studies within Analogous Series
The systematic modification of the this compound scaffold allows for the investigation of structure-reactivity relationships, providing insights into how electronic and steric factors influence the chemical behavior of these molecules.
The electronic properties of the pyridine ring are significantly influenced by the nature of the substituent at the 5-position. nih.govrsc.org The tert-butoxy group, being an electron-donating group through resonance, increases the electron density of the pyridine ring, which can affect its reactivity in electrophilic aromatic substitution reactions and the basicity of the ring nitrogen. pearson.com Replacing the tert-butoxy group with electron-withdrawing groups, such as a nitro or cyano group, would be expected to decrease the electron density and alter the reactivity profile.
The steric bulk of the tert-butoxy group can also play a crucial role in the reactivity of the molecule. stackexchange.com It can hinder the approach of reagents to the adjacent positions on the pyridine ring and to the amino group, potentially influencing the regioselectivity of reactions. acs.org In a series of 5-alkoxypyridin-3-amine analogues, varying the size of the alkoxy group from methoxy (B1213986) to tert-butoxy would allow for a systematic study of these steric effects.
The reactivity of the 3-amino group is also modulated by the substituent at the 5-position. An electron-donating group like tert-butoxy is expected to increase the nucleophilicity of the amino group, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups at the 5-position would decrease its nucleophilicity.
| Substituent at C5 | Expected Electronic Effect on Pyridine Ring | Expected Steric Effect | Impact on 3-Amino Group Reactivity |
| -O-t-Bu | Electron-donating (resonance) | High | Increased nucleophilicity |
| -OCH₃ | Electron-donating (resonance) | Low | Increased nucleophilicity |
| -CH₃ | Electron-donating (inductive) | Moderate | Slightly increased nucleophilicity |
| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Low | Decreased nucleophilicity |
| -NO₂ | Strongly electron-withdrawing | Moderate | Significantly decreased nucleophilicity |
Future Directions and Emerging Research Avenues
Novel Synthetic Applications
The strategic placement of the amino and tert-butoxy (B1229062) groups on the pyridine (B92270) core of 5-(Tert-butoxy)pyridin-3-amine opens the door to a multitude of new synthetic possibilities, particularly in the realm of medicinal chemistry and material science.
Synthesis of Fused Heterocyclic Systems: A significant area of future research will likely involve the use of this compound as a precursor for the synthesis of complex, fused heterocyclic scaffolds. nih.govias.ac.in The amino group serves as a convenient handle for annulation reactions, enabling the construction of pyridopyrazines, pyridopyrimidines, and other related systems that are prevalent in biologically active molecules. The "tert-amino effect," a phenomenon where a tertiary amine influences intramolecular cyclization, could be explored in derivatives of this compound to create novel polycyclic structures. nih.govresearchgate.net
Development of Novel Catalysts and Ligands: Pyridine derivatives are fundamental components of many ligands used in transition-metal catalysis. The electronic properties of this compound, influenced by the electron-donating nature of its substituents, make it an attractive candidate for incorporation into new ligand designs. nih.gov Future work could focus on synthesizing bidentate or pincer ligands derived from this compound for applications in cross-coupling reactions, C-H activation, and asymmetric catalysis.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. acs.orgscispace.comtcichemicals.com The electron-rich nature of the this compound ring system suggests its potential utility in photoredox-mediated transformations. It could act as an electron donor or be functionalized to create novel photosensitizers or redox-active catalysts. mdpi.comacs.org
Untapped Reactivity Profiles
While the fundamental reactivity of aminopyridines is well-established, the specific steric and electronic environment of this compound suggests several underexplored areas of its chemical behavior.
Regioselective Functionalization: The interplay between the directing effects of the amino and tert-butoxy groups presents an interesting challenge and opportunity for regioselective functionalization of the pyridine ring. Future studies could systematically investigate electrophilic aromatic substitution, metalation, and other C-H functionalization reactions to map the compound's reactivity and unlock pathways to selectively substituted derivatives.
Dearomatization Reactions: The nucleophilic dearomatization of pyridines is a powerful strategy for the synthesis of saturated nitrogen-containing heterocycles. acs.orgnih.gov The electron-donating tert-butoxy group could facilitate dearomatization processes such as hydroboration or hydrosilylation, potentially leading to novel piperidine (B6355638) structures with defined stereochemistry. acs.orgnih.gov
Reactivity of the Tert-butoxy Group: The tert-butoxy group is generally considered a stable protecting group. However, its reactivity under specific conditions, such as in the presence of strong Lewis acids or under photolytic conditions, could be an interesting avenue for investigation. mdpi.com This could lead to novel dealkylation or rearrangement pathways, further expanding the synthetic utility of the molecule.
Advanced Characterization Techniques in Development
As the complexity of molecules derived from this compound increases, so does the need for sophisticated analytical techniques for their characterization.
Chromatographic Methods for Isomer Separation: The synthesis of derivatives of this compound may lead to the formation of regioisomers. The development of advanced chromatographic methods, such as high-performance liquid chromatography (HPLC) with chiral stationary phases or supercritical fluid chromatography (SFC), will be crucial for the efficient separation and analysis of these isomers. helixchrom.com
Spectroscopic and Crystallographic Analysis: Detailed structural elucidation will rely on a combination of advanced spectroscopic and crystallographic techniques. Two-dimensional NMR techniques, such as HSQC and HMBC, will be essential for assigning the complex structures of its derivatives. X-ray crystallography will provide unambiguous determination of the three-dimensional structure of crystalline products, offering insights into conformation and intermolecular interactions. nih.gov
The following table summarizes potential advanced characterization techniques:
| Technique | Application | Anticipated Insights |
|---|---|---|
| Chiral HPLC/SFC | Separation of enantiomeric or diastereomeric derivatives | Determination of enantiomeric excess and isolation of pure stereoisomers |
| 2D NMR (COSY, HSQC, HMBC) | Structural elucidation of complex derivatives | Unambiguous assignment of proton and carbon signals, confirmation of connectivity |
| X-ray Crystallography | Determination of solid-state structure | Precise bond lengths, bond angles, and intermolecular packing information |
| Mass Spectrometry (e.g., ESI, HRMS) | Molecular weight determination and fragmentation analysis | Confirmation of molecular formula and structural information from fragmentation patterns |
Theoretical Insights and Predictive Modeling Refinements
Computational chemistry offers a powerful lens through which to understand and predict the behavior of this compound.
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential of the molecule. iiste.org These calculations can provide insights into its reactivity, predict sites of electrophilic and nucleophilic attack, and rationalize experimentally observed regioselectivity. The effect of the electron-donating amino and tert-butoxy groups on the electronic properties of the pyridine ring is a key area for theoretical exploration. rsc.orgnu.edu.kz
Reaction Mechanism Prediction: Theoretical modeling can be used to explore the transition states and reaction pathways of potential transformations involving this compound. This can aid in the design of new reactions and the optimization of reaction conditions.
Prediction of Spectroscopic Properties: Computational methods can be used to predict NMR chemical shifts, vibrational frequencies (IR/Raman), and UV-Vis absorption spectra. rsc.orgnu.edu.kz Comparing these predicted spectra with experimental data can aid in the confirmation of product structures.
The following table outlines key parameters for theoretical modeling:
| Computational Method | Parameter to be Investigated | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energy levels | Prediction of reactivity and potential for use in electronic materials |
| DFT | Electrostatic potential map | Identification of nucleophilic and electrophilic sites |
| Transition State Theory | Reaction energy profiles | Elucidation of reaction mechanisms and prediction of product distributions |
| Time-Dependent DFT (TD-DFT) | Electronic transition energies | Prediction of UV-Vis absorption spectra |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
